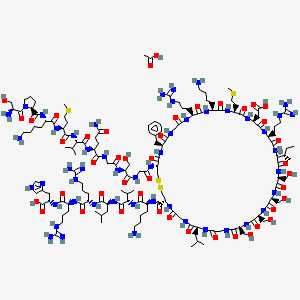![molecular formula C6H3BrN4O2 B14034639 6-Bromo-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B14034639.png)
6-Bromo-3-nitroimidazo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-nitroimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both bromine and nitro groups in the molecule makes it a versatile intermediate for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-nitroimidazo[1,2-b]pyridazine typically involves the bromination of 3-nitroimidazo[1,2-b]pyridazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-nitroimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted imidazo[1,2-b]pyridazines.
Reduction: Formation of 6-bromo-3-aminoimidazo[1,2-b]pyridazine.
Oxidation: Formation of oxidized derivatives, though specific products depend on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-nitroimidazo[1,2-b]pyridazine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing drugs targeting various diseases, including tuberculosis and cancer.
Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its structural features.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-nitroimidazo[1,2-b]pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
6-Bromo-3-nitroimidazo[1,2-b]pyridazine is unique due to the presence of both bromine and nitro groups, which provide distinct reactivity patterns compared to its analogs. This dual functionality allows for a broader range of chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C6H3BrN4O2 |
|---|---|
Molekulargewicht |
243.02 g/mol |
IUPAC-Name |
6-bromo-3-nitroimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C6H3BrN4O2/c7-4-1-2-5-8-3-6(11(12)13)10(5)9-4/h1-3H |
InChI-Schlüssel |
TZSYSOBHYCRHTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN2C1=NC=C2[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(2-bromo-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-1-YL)-2-cyclohexylacetate](/img/structure/B14034557.png)


![2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14034582.png)
![tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate](/img/structure/B14034588.png)


![(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B14034604.png)
![Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime](/img/structure/B14034620.png)




![1-((R)-1-((S)-3a-benzyl-2-methyl-3-oxo-2,3,3a,4,6,7-hexahydropyrazolo[4,3-c]pyridin-5-yl)-3-(benzyloxy)-1-oxopropan-2-ylamino)-2-methyl-1-oxopropan-2-aminium](/img/structure/B14034650.png)
